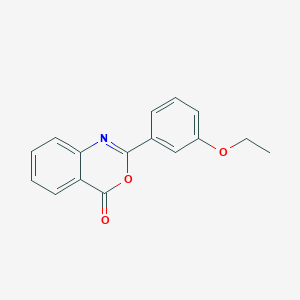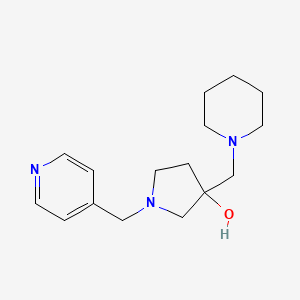![molecular formula C21H27N5O2 B5540675 9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves intramolecular spirocyclization of substituted pyridines. A notable method entails the in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, facilitated by catalysts like Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, multi-component reactions (MCRs) have been utilized to synthesize functionalized diazaspiro[5.5]undecanes, demonstrating the versatility and complexity of synthetic approaches for such compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes has been extensively studied, revealing the importance of the spirocyclic framework. Crystallographic studies have been conducted to understand the 3D arrangement and interactions within such molecules, highlighting the structural basis for their chemical reactivity and properties (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[5.5]undecanes vary, including spirocyclization, Michael addition, and aminomethylation, showcasing their reactivity towards different synthetic pathways. The versatility in reactions allows for the functionalization and diversification of the core structure for various applications (Islam et al., 2017).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a versatile approach for constructing complex spirocyclic frameworks (Parameswarappa & Pigge, 2011).
Catalytic Reactions and Compound Formation
A study presented an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, via a [5 + 1] double Michael addition reaction. This method highlights the potential for generating complex molecular structures without the need for catalysts, which can be relevant for synthesizing derivatives of the compound (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Applications
Research into 1,9-diazaspiro[5.5]undecane-containing compounds, which share a core structural motif with the compound of interest, has revealed their potential for treating various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the broad therapeutic applications of compounds within this structural class (Blanco‐Ania, Heus, & Rutjes, 2017).
Photophysical Studies
The photophysical behavior of diazaspiro compounds, including those related to the chemical compound , has been studied, revealing insights into their solvatochromic analysis and photophysical properties. Such studies are crucial for understanding the potential applications of these compounds in material science and photonic devices (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16(27)17-2-3-19(23-12-17)25-10-7-21(8-11-25)6-4-20(28)26(14-21)9-5-18-13-22-15-24-18/h2-3,12-13,15H,4-11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNHKMALHDKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Acetylpyridin-2-YL)-2-[2-(1H-imidazol-4-YL)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)